molecular formula C21H13BrN2O4S B5990653 3-{[(2E,5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

3-{[(2E,5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Cat. No.: B5990653
M. Wt: 469.3 g/mol
InChI Key: BAXSNAPIZOKIQY-WQRHYEAKSA-N
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Description

3-{[(2E,5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is a complex organic compound featuring a thiazolidinone ring, a furan ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2E,5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the furan ring: The furan ring can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the furan ring.

    Coupling with benzoic acid: The final step involves coupling the synthesized intermediate with benzoic acid using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-{[(2E,5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Hydroxylated thiazolidinone derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[(2E,5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-{[(2E,5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(2E,5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid
  • 3-{[(2E,5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Uniqueness

The uniqueness of 3-{[(2E,5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid lies in the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new drugs and materials with specific properties.

Properties

IUPAC Name

3-[[(5Z)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrN2O4S/c22-14-6-4-12(5-7-14)17-9-8-16(28-17)11-18-19(25)24-21(29-18)23-15-3-1-2-13(10-15)20(26)27/h1-11H,(H,26,27)(H,23,24,25)/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXSNAPIZOKIQY-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=C2NC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N=C2NC(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)Br)/S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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